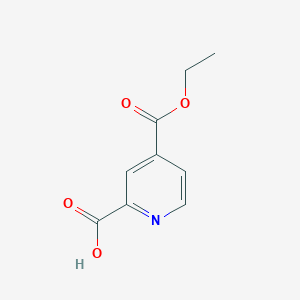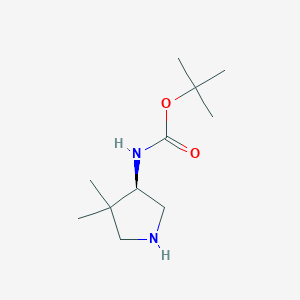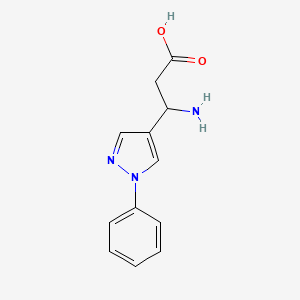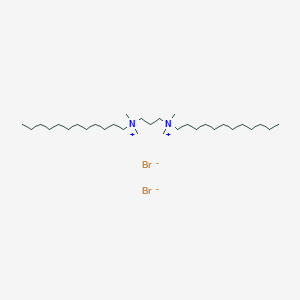
N1,N3-Didodecyl-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1,N3-Didodecyl-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium bromide” is a chemical compound with the CAS number 21948-96-9 . It has a molecular weight of 628.69 . It is similar to “N1,N3-Didodecyl-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium chloride”, which has a CAS number of 174093-76-6 .
Synthesis Analysis
The synthesis of a similar compound, “N1- (4-boronobenzyl)-N3- (4-boronophenyl)-N1, N1, N3, N3-tetramethylpropane-1, 3-diaminium”, has been reported . It involves the reaction of 4.6 mmol/L 4- (bromomethyl) phenylboronic acid (1 g) and 1.5 mmol/L TMPA (0.2 g) in 40 mL DMF. The solution is stirred at 60 °C for 24 hours, after which the mixture is poured into 100 mL of tetrahydrofuran for filtration, and washed three times with tetrahydrofuran .Molecular Structure Analysis
The molecular formula of “this compound” is C31H68Br2N2 . The InChI code for the chloride version of this compound is 1S/C31H68N2.2ClH/c1-7-9-11-13-15-17-19-21-23-25-28-32 (3,4)30-27-31-33 (5,6)29-26-24-22-20-18-16-14-12-10-8-2;;/h7-31H2,1-6H3;2*1H/q+2;;/p-2 .Wirkmechanismus
While the specific mechanism of action for “N1,N3-Didodecyl-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium bromide” is not available, similar compounds have been shown to be ROS responsive . They can be used to create microneedles that can penetrate the skin and slowly respond to ROS in the wound environment to dissolve and release antimicrobial substances, inhibiting bacterial colonization of the wound and promoting wound healing .
Zukünftige Richtungen
The future directions for “N1,N3-Didodecyl-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium bromide” and similar compounds could involve their use in medical applications. For example, they could be used to create microneedles for wound healing applications . These microneedles can penetrate the skin and slowly respond to ROS in the wound environment to dissolve and release antimicrobial substances, inhibiting bacterial colonization of the wound and promoting wound healing .
Eigenschaften
IUPAC Name |
dodecyl-[3-[dodecyl(dimethyl)azaniumyl]propyl]-dimethylazanium;dibromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H68N2.2BrH/c1-7-9-11-13-15-17-19-21-23-25-28-32(3,4)30-27-31-33(5,6)29-26-24-22-20-18-16-14-12-10-8-2;;/h7-31H2,1-6H3;2*1H/q+2;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKXONOSPUGUBT-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCC[N+](C)(C)CCCCCCCCCCCC.[Br-].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H68Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

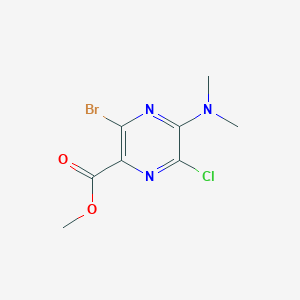
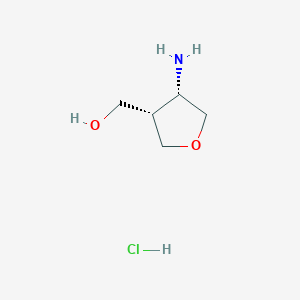
![Tert-butyl [(1S)-1-(3-methoxyphenyl)ethyl]carbamate](/img/structure/B3252695.png)

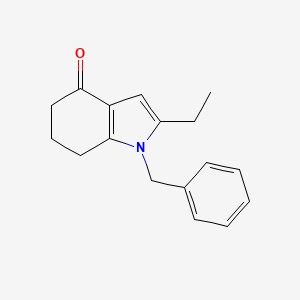
![4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)tetrahydro-2H-pyran-4-ol](/img/structure/B3252709.png)


